molecular formula C18H31NO2S B7459592 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide

4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide

Cat. No.: B7459592
M. Wt: 325.5 g/mol
InChI Key: BESCLYAWQYRPRZ-UHFFFAOYSA-N
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Description

4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide is an organic compound belonging to the sulfonamide class. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antibiotics. This specific compound features a tert-butyl group and two 2-methylpropyl groups attached to a benzenesulfonamide core, giving it unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide typically involves the reaction of 4-tert-butylbenzenesulfonyl chloride with N,N-bis(2-methylpropyl)amine. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually conducted in an organic solvent like dichloromethane at room temperature.

Industrial Production Methods

On an industrial scale, the production of this compound follows similar synthetic routes but with optimized conditions for large-scale synthesis. This includes the use of continuous flow reactors to ensure consistent product quality and yield. The reaction conditions are carefully controlled to maximize efficiency and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The sulfonamide group can be oxidized to form sulfonic acids under strong oxidizing conditions.

    Reduction: The compound can be reduced to form corresponding amines.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst are used.

    Substitution: Electrophilic substitution reactions typically require reagents like nitric acid (HNO3) for nitration or bromine (Br2) for bromination.

Major Products Formed

    Oxidation: Sulfonic acids.

    Reduction: Amines.

    Substitution: Nitro or halogenated derivatives of the original compound.

Scientific Research Applications

4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide has several applications in scientific research:

    Chemistry: Used as a reagent in organic synthesis, particularly in the formation of sulfonamide derivatives.

    Biology: Investigated for its potential as an enzyme inhibitor due to its sulfonamide group.

    Medicine: Explored for its antimicrobial properties, similar to other sulfonamide compounds.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of 4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide involves its interaction with biological targets, primarily enzymes. The sulfonamide group can mimic the structure of para-aminobenzoic acid (PABA), a substrate for bacterial enzymes involved in folic acid synthesis. By inhibiting these enzymes, the compound can exert antimicrobial effects. The tert-butyl and 2-methylpropyl groups enhance its binding affinity and specificity for the target enzymes.

Comparison with Similar Compounds

Similar Compounds

    N-butylbenzenesulfonamide: Similar structure but with a butyl group instead of tert-butyl and 2-methylpropyl groups.

    N-ethylbenzenesulfonamide: Contains an ethyl group instead of tert-butyl and 2-methylpropyl groups.

    N-methylbenzenesulfonamide: Features a methyl group instead of tert-butyl and 2-methylpropyl groups.

Uniqueness

4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide is unique due to its specific combination of tert-butyl and 2-methylpropyl groups, which confer distinct steric and electronic properties. These properties can influence its reactivity, binding affinity, and overall effectiveness in various applications compared to its simpler analogs.

Properties

IUPAC Name

4-tert-butyl-N,N-bis(2-methylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H31NO2S/c1-14(2)12-19(13-15(3)4)22(20,21)17-10-8-16(9-11-17)18(5,6)7/h8-11,14-15H,12-13H2,1-7H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BESCLYAWQYRPRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CN(CC(C)C)S(=O)(=O)C1=CC=C(C=C1)C(C)(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H31NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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